1-(4-Trifluoromethyl-phenyl)-cyclobutanol
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Overview
Description
1-(4-Trifluoromethyl-phenyl)-cyclobutanol is an organic compound that features a cyclobutanol ring substituted with a 4-trifluoromethyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Trifluoromethyl-phenyl)-cyclobutanol can be achieved through several methods. One common approach involves the cyclization of 4-trifluoromethyl-phenyl-substituted precursors under specific conditions. For instance, the reduction of 4-(trifluoromethyl)acetophenone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) can yield the desired cyclobutanol derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Recombinant Escherichia coli cells have been employed to catalyze the asymmetric reduction of 4-(trifluoromethyl)acetophenone, resulting in high yields and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
1-(4-Trifluoromethyl-phenyl)-cyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-trifluoromethyl-benzaldehyde or 4-trifluoromethyl-benzoic acid .
Scientific Research Applications
1-(4-Trifluoromethyl-phenyl)-cyclobutanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethyl-phenyl)-cyclobutanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl-phenyl structure but lacks the cyclobutanol ring.
1-(4-Trifluoromethyl-phenyl)ethanol: Similar structure but with an ethanol group instead of a cyclobutanol ring.
Uniqueness
1-(4-Trifluoromethyl-phenyl)-cyclobutanol is unique due to its cyclobutanol ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other trifluoromethyl-phenyl compounds and contributes to its specific reactivity and applications .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-4-2-8(3-5-9)10(15)6-1-7-10/h2-5,15H,1,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUGRQWBZQKBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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